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Abstract

Landipirdine, also known as SYN-120, is a potent and selective dual antagonist of the
serotonin 5-HT6 and 5-HT2A receptors.[1][2][3][4] This unique pharmacological profile has
positioned it as a compound of interest for the therapeutic intervention in neurodegenerative
disorders, particularly Parkinson's disease. This technical guide provides an in-depth
exploration of the chemical structure and a detailed synthesis protocol for Landipirdine,
catering to professionals in the field of medicinal chemistry and drug development. All
gquantitative data is presented in structured tables, and key experimental methodologies are
detailed. Furthermore, signaling pathways and experimental workflows are visualized using
Graphviz diagrams to facilitate a comprehensive understanding of this promising molecule.

Chemical Structure and Properties

Landipirdine is a chiral molecule with a core tetralin scaffold. Its chemical identity is formally
described by the International Union of Pure and Applied Chemistry (IUPAC) as [(1R)-6-(3-
fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yljmethylurea. The key structural features
include a sulfonyl group linking a fluorophenyl ring to the tetralin core and a methylurea side
chain at the chiral center.
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Property Value Source
[(1R)-6-(3-
fluorophenyl)sulfonyl-1,2,3,4-

IUPAC Name PubChem

tetrahydronaphthalen-1-

ylmethylurea

Molecular Formula C18H19FN203S PubChem
Molecular Weight 362.4 g/mol PubChem
CAS Number 1000308-25-7 PubChem
Chirality (R)-enantiomer PubChem

Synthesis of Landipirdine

The synthesis of Landipirdine can be achieved through a multi-step process, as detailed in US
Patent US20100160682A1. The key steps involve the formation of a tetralin intermediate
followed by the introduction of the methylurea moiety.

Experimental Protocol

Step 1: Synthesis of [(R)-6-(3-Fluoro-phenylsulfanyl)-1,2,3,4-tetrahydro-naphthalen-1-ylmethyl]-
urea

A suspension of (R)-6-(3-fluorophenylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-methylamine
hydrochloride salt (4.6 kg) and urea (3.4 kg) is made in fresh N-Methyl-2-pyrrolidone (NMP)
(9.5 kg). To this suspension, concentrated aqueous 37% HCI (0.15 kg) is added. The reaction
mixture is then heated to 100°C for a duration of three hours. Upon confirmation of reaction
completion by HPLC, the mixture is cooled to 60°C, and water (45 kg) is added. The resulting
slurry is stirred vigorously while cooling to 20°C and is then allowed to sit for 24 hours. The
solid product is collected by filtration and washed with water. The wet filter cake is taken up in
toluene (23.6 kg) and heated to 80°C, followed by washing with water (twice with 13.5 L). The
reaction mixture is then cooled to 40°C. Crystallization is induced by the addition of n-heptane
(7.8 kg). The final product is filtered and dried under reduced pressure at 50°C.
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Step 2: Synthesis of [(R)-6-(3-Fluoro-phenylsulfonyl)-1,2,3,4-tetrahydro-naphthalen-1-ylmethyl]-
urea (Landipirdine)

A suspension of [(R)-6-(3-fluorophenylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-yl-methyljurea
(3.76 ko) is prepared in methylene chloride (71 kg). This suspension is then treated with 98%
formic acid (1.31 kg).

(Note: The patent description for the final oxidation step is incomplete in the provided excerpt.
Further details on the oxidizing agent and reaction conditions would be required for a complete
protocol.)

Synthesis Workflow
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Step 1: Urea Formation

(R)-6-(3-fluorophenylsulfanyl)-
1,2,3,4-tetrahydronaphthalen-1-methylamine HCI
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Step 2: Oxidation

Methylene Chloride, Formic Acid, Oxidizing Ageng

Landipirdine
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Caption: Synthetic pathway of Landipirdine.

Pharmacological Profile

Landipirdine exhibits high affinity for both the 5-HT6 and 5-HT2A serotonin receptors, acting
as an antagonist at both sites.[1][2] While specific Ki or IC50 values are not readily available in
the public domain, its characterization as a "potent" antagonist suggests high affinity in the
nanomolar range.
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Signaling Pathways

The dual antagonism of 5-HT6 and 5-HT2A receptors by Landipirdine results in a complex
modulation of downstream signaling cascades. The following diagram illustrates the principal
pathways affected.
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Caption: Dual antagonism of 5-HT6 and 5-HT2A receptor signaling by Landipirdine.

By blocking the 5-HT6 receptor, which is constitutively active and coupled to Gs protein,
Landipirdine is expected to decrease the production of cyclic AMP (cAMP) and subsequent
activation of Protein Kinase A (PKA). This can lead to the modulation of downstream targets
like the Extracellular signal-Regulated Kinase (ERK) pathway, ultimately influencing neuronal
plasticity and cognitive function.

Simultaneously, antagonism of the Gg-coupled 5-HT2A receptor by Landipirdine inhibits the
Phospholipase C (PLC) pathway. This results in reduced hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to
decreased activation of Protein Kinase C (PKC) and reduced intracellular calcium release.
These effects are thought to contribute to its antipsychotic and motor-modulating properties.
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Conclusion

Landipirdine represents a significant development in the quest for effective treatments for
neurodegenerative diseases. Its dual antagonism of 5-HT6 and 5-HT2A receptors offers a
multi-faceted approach to symptom management. The synthetic route, while requiring careful
execution, is accessible and provides a clear path to obtaining this valuable research
compound. Further elucidation of its pharmacological properties and clinical efficacy will be
crucial in determining its future therapeutic role. This guide provides a foundational technical
understanding for researchers and developers working with this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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